2'-Deoxy-2'-fluoro-5-iodouridine
Overview
Description
2’-Deoxy-2’-fluoro-5-iodouridine is a purine nucleoside analog with significant antitumor activity. This compound is known for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .
Mechanism of Action
Target of Action
2’-Deoxy-2’-fluoro-5-iodouridine, also known as 1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are types of cancer that originate from the cells of the lymphatic system, a part of the body’s immune system .
Mode of Action
The compound exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis . DNA synthesis is a vital process for cell division and growth, while apoptosis is a form of programmed cell death . By inhibiting DNA synthesis, the compound prevents the cancer cells from dividing and growing. On the other hand, by inducing apoptosis, it triggers the cancer cells to self-destruct .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and apoptosis . When DNA synthesis is inhibited, the DNA replication process is disrupted, leading to the cessation of cell division and growth . When apoptosis is induced, the biochemical pathways leading to cell death are activated, resulting in the destruction of the cancer cells .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound can effectively control the progression of these cancers .
Biochemical Analysis
Biochemical Properties
2’-Deoxy-2’-fluoro-5-iodouridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The anticancer mechanisms of 2’-Deoxy-2’-fluoro-5-iodouridine rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
2’-Deoxy-2’-fluoro-5-iodouridine has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2’-Deoxy-2’-fluoro-5-iodouridine involves its interaction with biomolecules and its effects at the molecular level. It exerts its effects by inhibiting DNA synthesis and inducing apoptosis . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2’-Deoxy-2’-fluoro-5-iodouridine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2’-Deoxy-2’-fluoro-5-iodouridine vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2’-Deoxy-2’-fluoro-5-iodouridine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
2’-Deoxy-2’-fluoro-5-iodouridine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2’-Deoxy-2’-fluoro-5-iodouridine and its effects on activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluoro-5-iodouridine typically involves the fluorination and iodination of a deoxyuridine precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and iodinating agents like iodine monochloride (ICl). The process requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2’-Deoxy-2’-fluoro-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluoro-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other halogens or functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)
Iodinating Agents: Iodine monochloride (ICl)
Oxidizing Agents: Potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions include various halogenated and functionalized derivatives of 2’-Deoxy-2’-fluoro-5-iodouridine .
Scientific Research Applications
2’-Deoxy-2’-fluoro-5-iodouridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxy-2’,2’-difluoro-5-iodouridine
- 2’-Deoxy-2’,2’-difluoro-5-bromouridine
- 5-Iodo-2’-deoxyuridine
Uniqueness
2’-Deoxy-2’-fluoro-5-iodouridine is unique due to its specific combination of fluorine and iodine atoms, which enhances its biological activity and stability compared to other similar compounds. The presence of fluorine increases the compound’s resistance to metabolic degradation, while iodine contributes to its potent anticancer properties .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFGAYTKQKGBM-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55612-21-0 | |
Record name | 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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